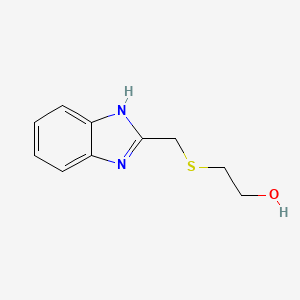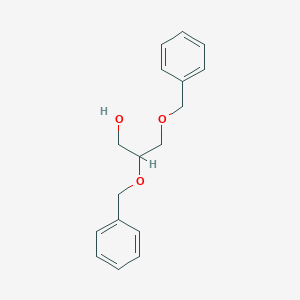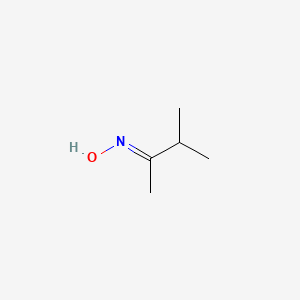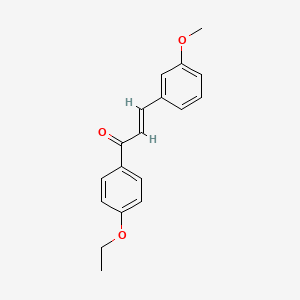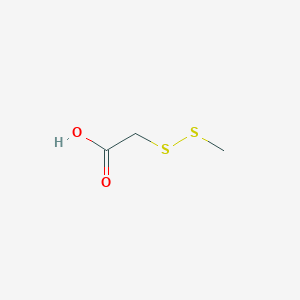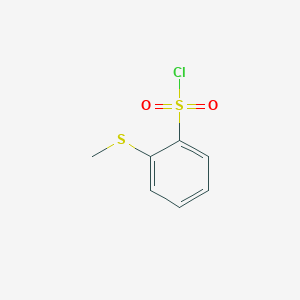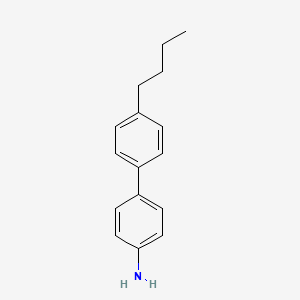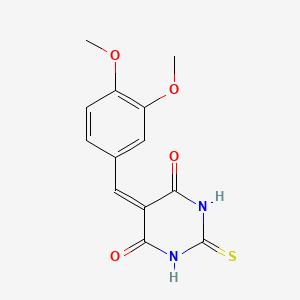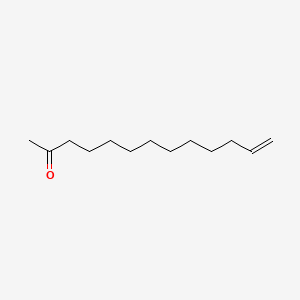
Tridec-12-en-2-one
Overview
Description
Tridec-12-en-2-one, also known as 12-tridecen-2-one, is an unsaturated aliphatic ketone with a 12-carbon chain and a double bond between the second and third carbon . It has a molecular weight of 196.33 g/mol . It is used as a flavoring agent .
Molecular Structure Analysis
The molecular formula of Tridec-12-en-2-one is C13H24O . The average mass is 196.329 Da and the monoisotopic mass is 196.182709 Da .Physical And Chemical Properties Analysis
Tridec-12-en-2-one appears as a colorless to pale yellow clear liquid . It has a specific gravity of 0.81500 to 0.82100 at 25.00 °C . The boiling point is between 261.00 to 263.00 °C at 760.00 mm Hg . The vapor pressure is 0.010000 mmHg at 25.00 °C . The flash point is 201.00 °F or 93.89 °C . It is soluble in alcohol and water (6.065 mg/L at 25 °C) but insoluble in water .Scientific Research Applications
Synthesis and Polymerization
- The synthesis of α,ω-diene derivatives, including 2-(undec-10-en-1-yl)tridec-12-en-1-yl acrylate, involves the thiol-Michael coupling of substrates. This process, followed by chemoselective oxidation, results in the creation of functional and symmetrical ADMET-active monomers. These monomers can be polymerized using Grubbs 1st generation catalyst and further modified through radical initiated thiol–ene modification, demonstrating the versatility of thiol-based click chemistries in the preparation and post-modification of functional ADMET materials (Hensbergen et al., 2014).
Isomerization Studies
- Tridec-12-en-2-one derivatives like cis,anti,cis-Tricyclo[7.4.0.0(2,8)]tridec-10-ene (13TCT) have been studied for their thermal isomerization behavior. At high temperatures, these compounds undergo various isomerization processes, including [1,3] sigmatropic rearrangements and stereomutations. These reactions are essential for understanding the thermal stability and behavior of such compounds under different conditions (Leber et al., 2012).
Biomedical Research
- Some studies involve the synthesis of tridec-12-en-2-one derivatives for potential biomedical applications. For instance, the synthesis of 13-thiabicyclo[8.2.1]tridec-5-ene and its anti-inflammatory activity have been investigated. Such research highlights the potential medicinal properties of tridec-12-en-2-one derivatives and their relevance in drug discovery and pharmacology (Tolstikov et al., 1995).
Computational and Engineering Applications
- In the field of computational mechanics, elements like TRIC, which are based on straining modes, utilize the principles underlying tridec-12-en-2-one for efficient simulations of isotropic and laminated composite shells. Such applications demonstrate the broader implications of tridec-12-en-2-one derivatives in areas beyond chemistry, extending into engineering and computational modeling (Argyris et al., 1997).
properties
IUPAC Name |
tridec-12-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3H,1,4-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCZPLKICNDOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447222 | |
| Record name | 12-TRIDECEN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60437-21-0 | |
| Record name | 12-TRIDECEN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tridec-12-en-2-one and where is it found naturally?
A1: Tridec-12-en-2-one is an unsaturated ketone found as a minor constituent in the bark of the Litsea elliptica tree, a member of the Lauraceae family. [, ]
Q2: Has the chemical structure of Tridec-12-en-2-one been confirmed, and are there any reported synthesis methods?
A2: Yes, the structure of Tridec-12-en-2-one has been elucidated. [] Furthermore, a short synthesis method for Tridec-12-en-2-one has been reported. []
Q3: Aside from Litsea elliptica, are there any other known natural sources of Tridec-12-en-2-one?
A3: Yes, research indicates that Tridec-12-en-2-one is also a constituent of the methanolic and ethanolic leaf extracts of Ailanthus excelsa Roxb (Simaroubaceae), commonly known as the "Tree of Heaven". []
Q4: What is the potential significance of Tridec-12-en-2-one being present in Ailanthus excelsa?
A4: The presence of Tridec-12-en-2-one in Ailanthus excelsa, alongside other compounds with known biopesticidal properties, suggests that this plant may have potential as a source of natural pesticides. [] This highlights the need for further investigation into its potential applications in pest management.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



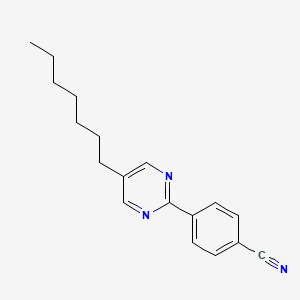
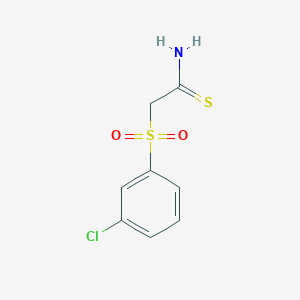
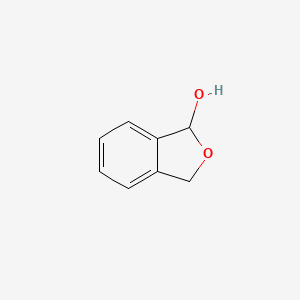
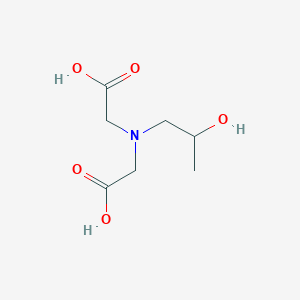
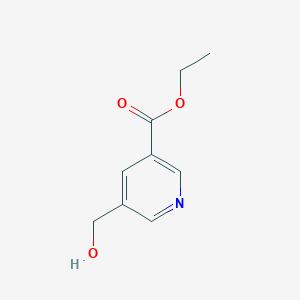
![1H-Benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B3054370.png)
